4-Methylbenzyl chloride
Overview
Description
4-Methylbenzyl chloride, also known as 1-(chloromethyl)-4-methylbenzene, is a colorless to pale yellow liquid with a pungent odor. It has a basic structure consisting of a benzene ring with a methyl group and a chlorine atom attached. This compound is sparingly soluble in water but is soluble in organic solvents such as ethanol and ether. It has a boiling point of 197-198°C and a melting point of -35°C .
Mechanism of Action
Target of Action
4-Methylbenzyl chloride is commonly used in the synthesis of various organic compounds . It serves as a starting material for the production of pharmaceuticals, agrochemicals, and dyes . The primary targets of this compound are these organic compounds that are being synthesized .
Mode of Action
The mode of action of this compound involves undergoing chemical reactions, such as nucleophilic substitution, to introduce the 4-methylbenzyl group into target molecules . This process allows the compound to interact with its targets and cause changes in their structure.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the target molecules. The compound’s primary function is to facilitate the synthesis of other organic compounds . Therefore, it can be involved in various biochemical pathways depending on the specific synthesis process.
Pharmacokinetics
It is known that the compound is a liquid at room temperature . It has a density of 1.062 g/mL at 25 °C , a boiling point of 200 °C , and a melting point of 4 °C . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of this compound’s action is the successful synthesis of various organic compounds . By introducing the 4-methylbenzyl group into target molecules, it enables the formation of new compounds with desired properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Moreover, it should be kept away from heat, sparks, and flame to prevent hazardous reactions . The compound’s efficacy in synthesizing other organic compounds can also be affected by the conditions under which the synthesis process is carried out.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylbenzyl chloride can be synthesized through various methods. One common method involves the chlorination of 4-methyltoluene (p-xylene) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzene ring .
Industrial Production Methods: In industrial settings, this compound is often produced using 3-hydroxybenzaldehyde as the starting material. The process involves dimethyl sulfate methylation, followed by reduction with potassium borohydride or hydrogenation, and finally chlorination using aluminum chloride or concentrated hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as a hydroxide ion, resulting in the formation of 4-methylbenzyl alcohol.
Oxidation: The compound can be oxidized to form 4-methylbenzoic acid.
Reduction: Reduction of this compound can yield 4-methylbenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: 4-Methylbenzyl alcohol.
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylbenzyl alcohol.
Scientific Research Applications
4-Methylbenzyl chloride has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is used in the preparation of drugs and other therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
4-Methoxybenzyl chloride: Similar structure but with a methoxy group instead of a methyl group.
4-Chlorobenzyl chloride: Similar structure but with an additional chlorine atom on the benzene ring.
2-Methylbenzyl chloride: Similar structure but with the methyl group in the ortho position instead of the para position.
Uniqueness: 4-Methylbenzyl chloride is unique due to the presence of the methyl group in the para position, which enhances its reactivity in nucleophilic substitution reactions compared to its ortho and meta isomers. This positional effect makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(chloromethyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHZDOTYAVHSEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051477 | |
Record name | 4-Methylbenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fuming liquid; characteristic odor; [Merck Index] | |
Record name | alpha-Chloro-p-xylene | |
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URL | https://haz-map.com/Agents/2648 | |
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Boiling Point |
200-202 °C | |
Record name | ALPHA-CHLORO-P-XYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2682 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
PRACTICALLY INSOL IN WATER; MISCIBLE WITH ABSOLUTE ALCOHOL, SOL IN ALL PROP IN ETHER | |
Record name | ALPHA-CHLORO-P-XYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2682 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0512 @ 20 °C/4 °C | |
Record name | ALPHA-CHLORO-P-XYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2682 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.29 [mmHg] | |
Record name | alpha-Chloro-p-xylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
LIQUID | |
CAS No. |
104-82-5 | |
Record name | 4-Methylbenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-82-5 | |
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Record name | alpha-Chloro-p-xylene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104825 | |
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Record name | 4-Methylbenzyl chloride | |
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Record name | Benzene, 1-(chloromethyl)-4-methyl- | |
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Record name | 4-Methylbenzyl chloride | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2051477 | |
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Record name | α-chloro-p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.947 | |
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Record name | P-XYLYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858830J11H | |
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Record name | ALPHA-CHLORO-P-XYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2682 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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